molecular formula C25H26N4O B11638575 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11638575
M. Wt: 398.5 g/mol
InChI Key: YCZNQMBRXMMHCQ-WGOQTCKBSA-N
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Description

N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a structurally complex hydrazide derivative combining a tetrahydrocarbazole core with a 2-methylindole moiety. The tetrahydrocarbazole group introduces partial saturation (1,2,3,4-tetrahydro), reducing aromaticity compared to carbazole, which may enhance conformational flexibility and modulate biological interactions . The hydrazone linker (–NH–N=C–) bridges the propanehydrazide chain to the 2-methylindole substituent, enabling π-conjugation and diverse reactivity .

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C25H26N4O/c1-17-21(18-8-2-5-11-22(18)27-17)16-26-28-25(30)14-15-29-23-12-6-3-9-19(23)20-10-4-7-13-24(20)29/h2-3,5-6,8-9,11-12,16,27H,4,7,10,13-15H2,1H3,(H,28,30)/b26-16+

InChI Key

YCZNQMBRXMMHCQ-WGOQTCKBSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=C(CCCC4)C5=CC=CC=C53

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=C(CCCC4)C5=CC=CC=C53

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. The compound forms hydrogen bonds with the active site of the enzyme, thereby blocking its activity and reducing inflammation .

Comparison with Similar Compounds

Key Structural Features :

  • Tetrahydrocarbazole : Enhances solubility and binding adaptability due to reduced planarity.
  • Hydrazone Linkage : Facilitates redox activity and coordination with metal ions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences logP Hydrogen Bond Donors/Acceptors Notable Properties
Target Compound ~C₂₅H₂₇N₄O ~417.5 Tetrahydrocarbazole + 2-methylindole ~3.8* 2 donors, 5 acceptors* Moderate lipophilicity, flexible conformation
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(tetrahydrocarbazol-9-yl)propanehydrazide () C₂₃H₂₅N₃O₂ 375.5 2-Hydroxyphenyl substituent 3.3 2 donors, 4 acceptors Non-planar conformation due to steric hindrance
N'-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(tetrahydrocarbazol-9-yl)propanehydrazide () C₂₃H₂₅N₃O₃ 391.5 4-Hydroxy-3-methoxyphenyl 3.84 2 donors, 5 acceptors Higher logP; methoxy enhances lipophilicity
N'-(3-Nitrobenzylidene)-3-(tetrahydrocarbazol-9-yl)propanohydrazide () C₂₂H₂₁N₄O₃ 397.4 3-Nitrobenzylidene group ~2.9 2 donors, 6 acceptors Electron-withdrawing nitro group influences reactivity
3-(3,6-Diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-methylindol-3-yl)methylene]propanehydrazide () C₂₅H₂₀I₂N₄O 646.3 Diiodo-carbazole (non-tetrahydro) ~5.2 2 donors, 5 acceptors Halogen bonding potential; high molecular weight
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(6-methoxy-naphthalen-2-yl)propanehydrazide () C₂₃H₂₀BrN₃O₂ 466.3 Bromophenol + naphthalene ~4.1 2 donors, 5 acceptors Antimicrobial activity surpassing ciprofloxacin

*Estimated based on analogous compounds.

Future Research Directions

Pharmacological Profiling : In vitro assays to evaluate anti-cancer, antimicrobial, or neuroprotective effects (e.g., kinase inhibition, DNA damage assays) .

Structural Optimization : Modifying substituents (e.g., halogenation, methoxy groups) to enhance potency or reduce toxicity .

Mechanistic Studies : Elucidating interactions with biological targets (e.g., topoisomerases, neurotransmitter receptors) via crystallography or molecular docking .

In Vivo Testing : Assessing bioavailability and efficacy in animal models for lead compound selection .

Biological Activity

N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and relevant research findings.

  • Molecular Formula : C25H26N4O
  • Molecular Weight : 398.50 g/mol
  • CAS Number : 612048-02-9

Antimicrobial Activity

Research has demonstrated that derivatives of carbazole and indole compounds exhibit notable antimicrobial properties. The compound in focus has been evaluated for its activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainsFungal StrainsMIC (µg/mL)
Compound AS. aureusC. albicans7.8
Compound BE. coliA. niger1.9
This compoundS. aureus, E. coliC. albicansTBD

The minimum inhibitory concentration (MIC) values for the compound are still to be determined (TBD), but related compounds have shown MIC values ranging from 1.9 to 7.8 µg/mL against various pathogens .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Several studies have indicated that carbazole derivatives can inhibit cancer cell proliferation.

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µM)
Compound CPA1 (Ovarian)20
Compound DDU145 (Prostate)15
This compoundTBDTBD

In vitro studies have shown that related compounds can exhibit IC50 values in the range of 15–20 µM against various cancer cell lines . The exact IC50 for the compound is yet to be established.

Neuroprotective Activity

Neuroprotection is another promising area for this compound. Research indicates that certain indole and carbazole derivatives can protect neuronal cells from apoptosis and oxidative stress.

Table 3: Neuroprotective Activity Overview

Compound NameConcentration (µM)Effectiveness (%)
Compound E535
Compound F1070
This compoundTBDTBD

Studies have reported that certain derivatives exhibit neuroprotective effects at concentrations as low as 5 µM . The specific neuroprotective efficacy of the compound remains to be quantified.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study found that a series of carbazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria with zones of inhibition ranging from 12.6 to 22.3 mm at concentrations of 100 µg/mL .
  • Anticancer Screening : In a recent investigation on indole-based compounds, several were identified as potent inhibitors of cancer cell growth with promising antiproliferative effects observed across multiple cell lines .

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